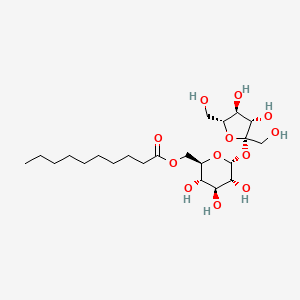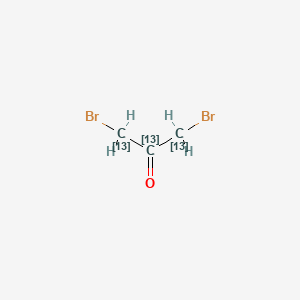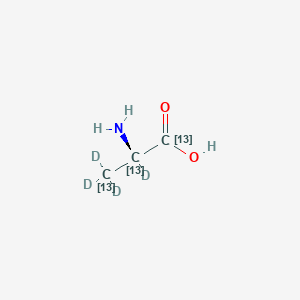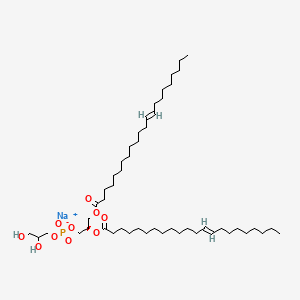
oxo(oxonickeliooxy)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
nickel peroxide (CAS number: 12035-36-8), is an inorganic metal compound. It is composed of nickel (Ni) and oxygen (O) atoms. The compound’s chemical formula is NiO₂, and its molecular weight is approximately 90.69 g/mol .
Métodos De Preparación
a. Synthetic Routes: There are several methods to synthesize oxo(oxonickeliooxy)nickel:
-
Hydrothermal Synthesis: : In this method, sodium hydroxide (NaOH) and sodium hypochlorite (NaClO) are mixed in a solvent. Nickel sulfate (NiSO₄) is then added dropwise to form the compound.
-
Reaction with Sodium Hypochlorite: : this compound can be prepared by reacting nickel sulfate with sodium hypochlorite (NaClO) in an alkaline medium.
b. Industrial Production: Commercially, hydrated nickel peroxide (NiO₂·xH₂O) is used as a reagent. It contains more than 25% nickel and has an active oxygen content exceeding 30% .
Análisis De Reacciones Químicas
Oxo(oxonickeliooxy)nickel participates in various chemical reactions:
-
Oxidation Reactions: : It can selectively oxidize primary alcohols to their corresponding carboxylic acid derivatives. This mild oxidant is effective in alkaline aqueous solutions.
-
Dehydrogenation Reactions: : In organic solvents like petroleum ether or benzene, this compound facilitates the removal of hydrogen atoms from heterocyclic compounds.
Common reagents include NaOH, NaClO, and nickel sulfate. The major products formed depend on the specific reaction conditions and substrates.
Aplicaciones Científicas De Investigación
Oxo(oxonickeliooxy)nickel finds applications in various fields:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in catalysis and materials science.
Mecanismo De Acción
The exact mechanism by which oxo(oxonickeliooxy)nickel exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparación Con Compuestos Similares
While oxo(oxonickeliooxy)nickel is unique in its properties, it shares similarities with other transition metal oxides, such as cobalt oxide (CoO₂) and copper oxide (CuO₂).
Propiedades
Fórmula molecular |
Ni2O3 |
|---|---|
Peso molecular |
165.385 g/mol |
Nombre IUPAC |
oxo(oxonickeliooxy)nickel |
InChI |
InChI=1S/2Ni.3O |
Clave InChI |
PZFKDUMHDHEBLD-UHFFFAOYSA-N |
SMILES canónico |
O=[Ni]O[Ni]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





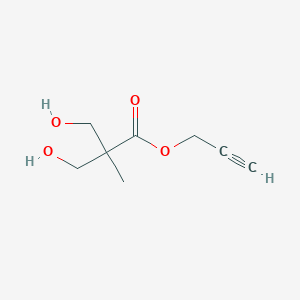
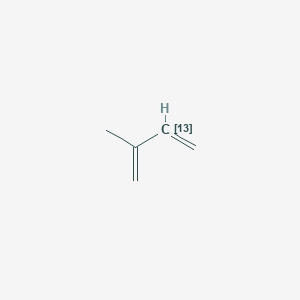

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)



